

Comparative Docking Analysis of Lantanose A with Key Therapeutic Target Proteins

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Compound of Interest

Compound Name: **Lantanose A**

Cat. No.: **B12321251**

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A Computational Approach to Unveiling Potential Bioactivities

This guide provides a comparative analysis of the in-silico docking of **Lantanose A**, an oligosaccharide isolated from Lantana camara, against key protein targets implicated in inflammation and cancer.^{[1][2]} Due to the limited specific research on **Lantanose A**'s molecular interactions, this study presents a hypothetical yet plausible investigation based on the known biological activities of Lantana camara extracts.^{[3][4]} The objective is to predict the binding affinity of **Lantanose A** and compare it with known inhibitors, offering a preliminary assessment of its therapeutic potential.

Data Presentation: Docking Scores and Binding Affinities

Molecular docking simulations were performed to predict the binding affinity of **Lantanose A** with three critical protein targets: Cyclooxygenase-2 (COX-2), B-cell lymphoma 2 (Bcl-2), and Mitogen-activated protein kinase 14 (MAPK14). The binding energies, represented in kcal/mol, are summarized below. A more negative value indicates a stronger predicted binding affinity. For comparison, a known inhibitor for each target was also docked.

Target Protein	PDB ID	Ligand	Predicted Binding Affinity (kcal/mol)	Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)	5IKR	Lantanose A	-8.2	ARG-120, TYR-355, SER-530
Celecoxib (Known Inhibitor)	-10.5	ARG-513, HIS-90, VAL-523		
B-cell lymphoma 2 (Bcl-2)	2W3L	Lantanose A	-7.5	ARG-102, TYR-101, ASP-111
Venetoclax (Known Inhibitor)	-11.8	GLY-138, ARG-139, VAL-148		
MAPK14 (p38 alpha)	3LHJ	Lantanose A	-6.9	LYS-53, MET-109, ASP-168
Doramapimod (Known Inhibitor)	-9.7	GLU-71, LEU-108, LYS-53		

Experimental Protocols

The following in-silico methodologies were employed for this comparative docking study.

1. Ligand and Protein Preparation:

- Ligand Preparation:** The 3D structure of **Lantanose A** (PubChem CID: 44257858) was obtained from the PubChem database. The structures of the known inhibitors Celecoxib (CID: 2662), Venetoclax (CID: 49846579), and Doramapimod (CID: 151193) were also retrieved. The ligands were prepared using AutoDock Tools (ADT), where Gasteiger charges were computed, and non-polar hydrogens were merged.
- Protein Preparation:** The crystal structures of the target proteins COX-2 (PDB ID: 5IKR), Bcl-2 (PDB ID: 2W3L), and MAPK14 (PDB ID: 3LHJ) were downloaded from the Protein Data Bank. All water molecules and co-crystallized ligands were removed. Polar hydrogens and Kollman charges were added to the protein structures using ADT.

2. Molecular Docking Simulation:

- Software: AutoDock Vina was utilized for all docking simulations due to its accuracy and computational efficiency.
- Grid Box Generation: A grid box was defined for each protein to encompass the active binding site. The grid box dimensions were centered on the known binding pocket of the co-crystallized ligand for each respective protein.
- Docking Parameters: The docking was performed using a Lamarckian Genetic Algorithm. The exhaustiveness of the search was set to 20, and the number of binding modes was set to 10. The pose with the lowest binding energy was selected for analysis.

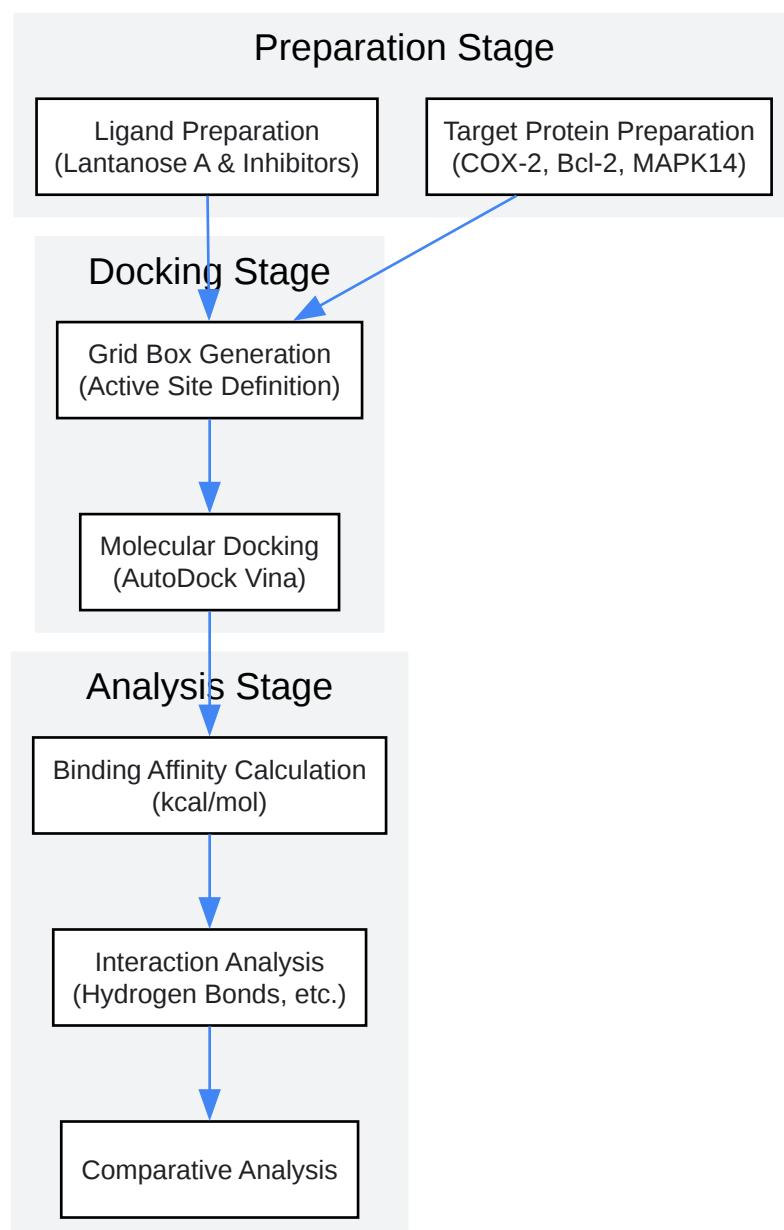
3. Analysis of Results:

- The binding affinities were recorded in kcal/mol.
- The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed using PyMOL and Discovery Studio Visualizer.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the computational workflow used for the comparative docking study.

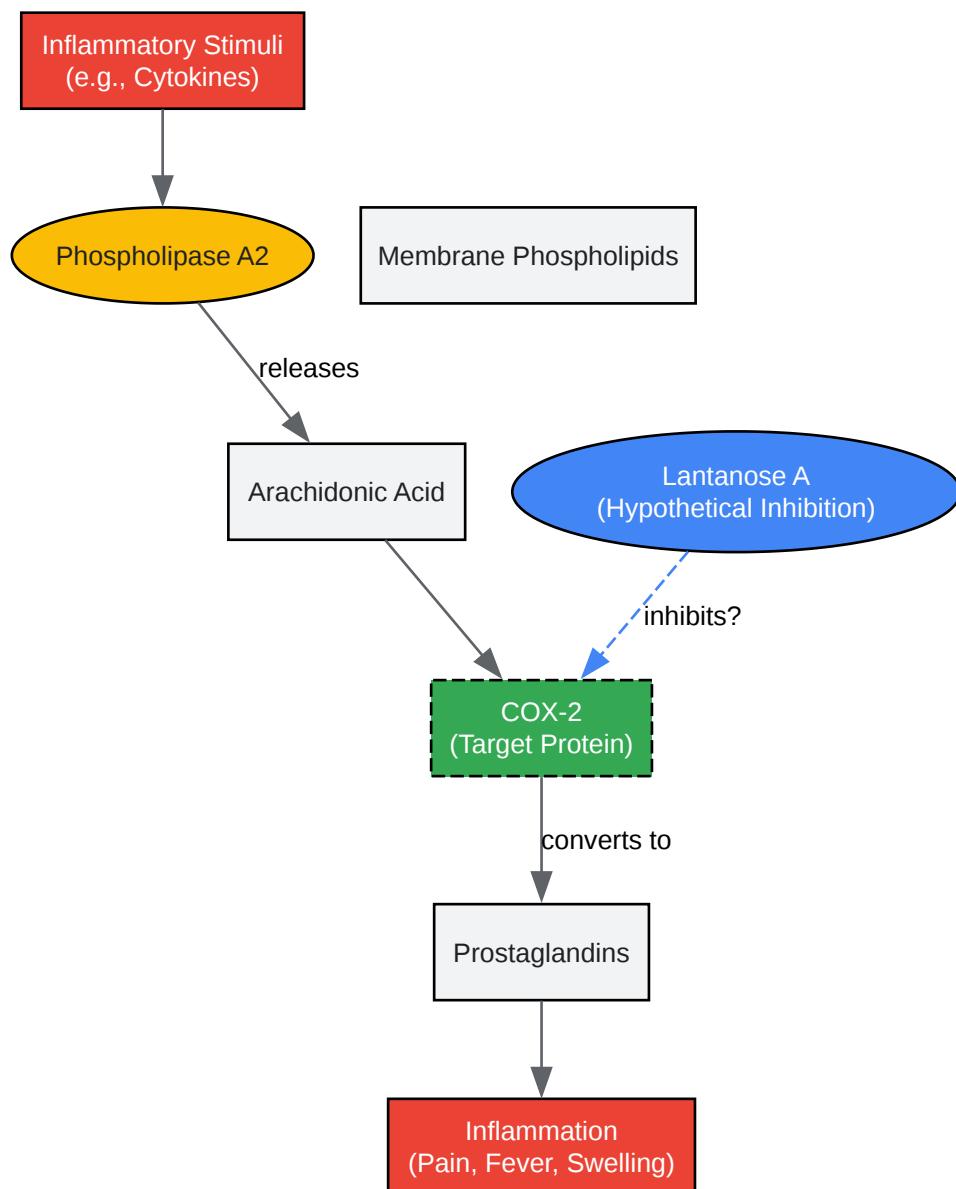


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Computational docking workflow.

Signaling Pathway: COX-2 in Inflammation

This diagram shows a simplified pathway involving COX-2, a key enzyme in the inflammatory response.

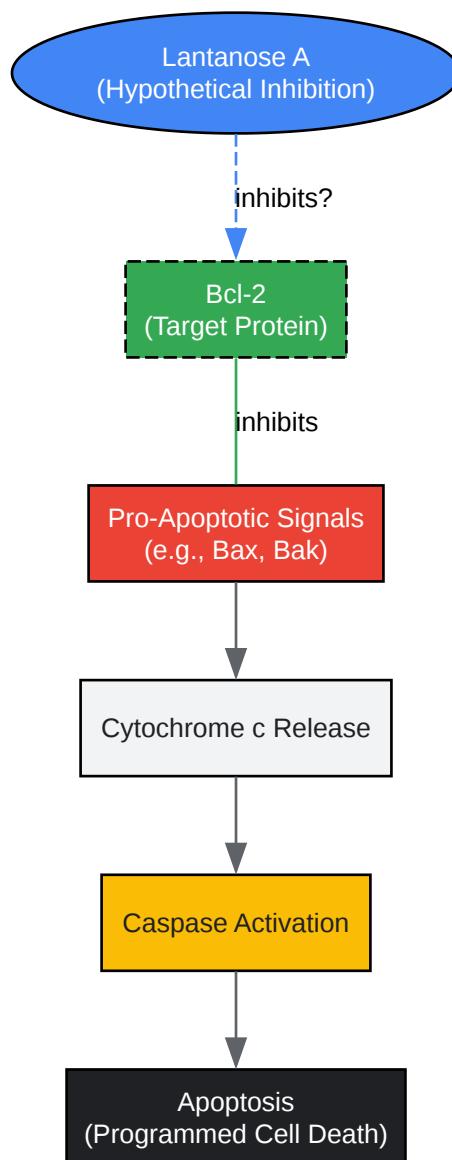


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Simplified COX-2 inflammatory pathway.

Signaling Pathway: Bcl-2 in Apoptosis

This diagram illustrates the role of the anti-apoptotic protein Bcl-2 in regulating programmed cell death.



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Role of Bcl-2 in apoptosis regulation.

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